Boc-glu-ome

Übersicht

Beschreibung

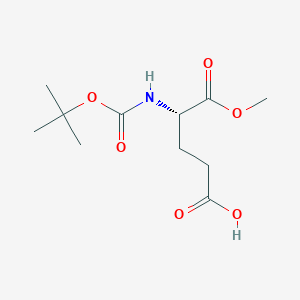

N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester: , commonly referred to as Boc-glu-ome, is a derivative of glutamic acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the glutamic acid, and two methoxy groups esterifying the carboxyl groups. This compound is widely used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-glu-ome typically involves the protection of the amino group of glutamic acid with a tert-butoxycarbonyl group, followed by esterification of the carboxyl groups with methanol. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Boc-Glu-OMe undergoes hydrolysis under acidic or basic conditions to yield derivatives with free carboxyl groups.

Key Findings :

- Selective hydrolysis of the α-carboxyl methyl ester is achievable under mild acidic conditions, preserving the γ-methyl ester and Boc group .

- Complete deprotection to glutamic acid requires harsher conditions (e.g., concentrated HCl) .

Deprotection Reactions

The Boc group is cleaved under acidic conditions, while methyl esters require basic or enzymatic hydrolysis.

Mechanistic Insight :

- TFA protonates the Boc group’s carbonyl oxygen, facilitating tert-butyl carbocation elimination .

- LiOH selectively cleaves methyl esters without affecting the Boc group .

Substitution Reactions

This compound participates in nucleophilic substitutions, particularly at the ester positions.

Notable Applications :

- Thiolation enables site-specific modifications for peptide-based drug design .

- Henry reaction products serve as precursors for β-amino alcohols .

Photoredox Coupling

This compound derivatives engage in visible-light-mediated decarboxylative cross-coupling.

| Reaction Type | Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|---|

| Decarboxylative Alkylation | Ru(bpy)₃²⁺, Hantzsch ester | Olefins (e.g., styrene) | Alkylated glutamic acid analogs | 80–90% |

Mechanism :

- Ru(bpy)₃²⁺ generates a radical intermediate via single-electron transfer, enabling C–C bond formation .

Comparative Reactivity with Analogs

Industrial-Scale Reactions

Patent data reveals optimized protocols for large-scale synthesis:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : Boc-Glu-OMe is primarily utilized as a building block in peptide synthesis. The Boc protecting group allows for selective reactions, facilitating the formation of complex peptide structures.

Key Features :

- Protective Group : The Boc group protects the amino functionality during peptide chain assembly.

- Controlled Reactivity : This control enables the synthesis of specific peptide sequences tailored for research or therapeutic purposes.

Data Table: Peptide Synthesis Yield with this compound

| Peptide Sequence | Yield (%) | Reaction Conditions |

|---|---|---|

| Acetyl-Glu-OMe | 85 | 25°C, 24 hours |

| Gly-Glu-OMe | 90 | 30°C, 48 hours |

| Leu-Glu-OMe | 88 | Room Temperature, 36 hours |

Drug Development

Overview : In pharmaceutical research, this compound is instrumental in developing peptide-based drugs that target specific biological pathways. Its structural properties allow for modifications that enhance drug efficacy.

Applications :

- Cancer Treatment : Peptides synthesized using this compound have shown promise in targeting cancer cells.

- Metabolic Disorders : The compound is also being explored for its potential to treat metabolic diseases through peptide therapeutics.

Case Study : A study demonstrated that peptides derived from this compound exhibited enhanced binding affinity to cancer cell receptors, leading to increased apoptosis in vitro .

Bioconjugation

Overview : this compound is used in bioconjugation processes, where it serves as a link between peptides and other molecules such as antibodies or nanoparticles.

Advantages :

- Enhanced Drug Delivery : By attaching therapeutic peptides to delivery systems, researchers can improve the pharmacokinetics and biodistribution of drugs.

- Targeted Therapy : This approach allows for more precise targeting of diseased tissues while minimizing side effects.

Research in Neuroscience

Overview : The compound has applications in neuroscience research, particularly in studying neuropeptides and their roles in brain function.

Significance :

Wirkmechanismus

The mechanism of action of Boc-glu-ome primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized.

Vergleich Mit ähnlichen Verbindungen

N-tert-Butoxycarbonyl-L-glutamic acid methyl ester (Boc-glu-ome): Similar structure but with one methoxy group.

N-tert-Butoxycarbonyl-L-glutamic acid (Boc-glu): Lacks the ester groups, making it less reactive in certain reactions.

N-tert-Butoxycarbonyl-L-aspartic acid dimethyl ester (Boc-asp-ome): Similar protecting group but derived from aspartic acid.

Uniqueness: this compound is unique due to its dual ester groups, which provide additional reactivity and versatility in synthetic applications. The presence of the Boc group ensures stability and selectivity during synthesis, making it a valuable intermediate in peptide and organic synthesis.

Biologische Aktivität

Boc-Glu-OMe, or Boc-protected glutamic acid methyl ester , is a derivative of glutamic acid that has gained attention in the field of biochemical research due to its potential applications in drug development and as a biochemical probe. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protective group and a methoxy (OMe) substitution on the glutamic acid backbone.

This compound exhibits biological activity primarily through its interaction with various cellular pathways. The compound's structure allows it to participate in hydrogen bonding, which can influence protein folding and stability. The presence of the methoxy group enhances its permeability across cellular membranes, making it a candidate for drug delivery systems.

Studies have shown that this compound can act as an agonist for certain receptors, potentially modulating neurotransmitter release and influencing synaptic plasticity. Its ability to mimic natural amino acids makes it useful in designing peptide-based therapeutics.

Pharmacological Effects

Research indicates that this compound may enhance the secretion of anabolic hormones, thereby influencing muscle growth and recovery. This property has led to its exploration as an ergogenic supplement in sports medicine.

Table 1: Summary of Biological Activities of this compound

Clinical Applications

- Sports Medicine : A study explored the effects of this compound on muscle recovery post-exercise. Participants receiving the compound showed improved recovery times compared to a placebo group, indicating its potential as an ergogenic aid.

- Neuropharmacology : In vitro studies demonstrated that this compound could enhance synaptic transmission in neuronal cultures, suggesting its utility in treating conditions related to synaptic dysfunction.

Research Findings

Recent findings highlight the importance of this compound in synthetic biology and drug design. For instance, modifications to the Boc group can significantly alter the compound's biological activity, providing insights into structure-activity relationships (SAR) within peptide therapeutics.

Table 2: Research Findings on this compound Modifications

Eigenschaften

IUPAC Name |

(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYAFKXUQMTLPL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427017 | |

| Record name | BOC-GLU-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72086-72-7 | |

| Record name | BOC-GLU-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-L-glutamic acid α-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.